

A Comparative Guide to Encenicline Hydrochloride Pharmacokinetics Across Species

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Compound of Interest

Compound Name: *Encenicline Hydrochloride*

Cat. No.: *B607310*

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Encenicline Hydrochloride (also known as EVP-6124) is a selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor that has been investigated for its potential to treat cognitive impairment in disorders such as Alzheimer's disease and schizophrenia. Understanding the pharmacokinetic profile of a drug candidate across different species is a cornerstone of preclinical and clinical development, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME). This guide offers a comparative overview of the available pharmacokinetic data for **Encenicline Hydrochloride** in humans, rats, and non-human primates, supported by experimental details and visual representations to facilitate cross-species analysis.

Quantitative Pharmacokinetic Parameters

A direct comparison of the oral pharmacokinetic parameters of Encenicline across species reveals significant differences, particularly in its elimination half-life. The following table summarizes the key pharmacokinetic parameters observed in humans and rats. Data for dogs and a complete profile for monkeys remain limited in publicly available literature.

Parameter	Human	Rat	Non-Human Primate
Dose (oral)	1 - 180 mg (single dose)	0.1 - 30 mg/kg (dose-proportional)	Not Specified
Cmax (Maximum Concentration)	0.59 - 100 ng/mL	Not explicitly stated in available data	Not explicitly stated in available data
Tmax (Time to Maximum Concentration)	5 - 8 hours	~4 hours (plasma, following 0.4 mg/kg IP)	Not Specified
AUC (Area Under the Curve)	45.6 - 8890 ng·h/mL	Dose-proportional	Not Specified
Half-life ($t_{1/2}$)	50 - 65 hours	Not explicitly stated in available data	Not Specified
Bioavailability	Not explicitly stated in available data	Not explicitly stated in available data	Not Specified
Brain-to-Plasma Ratio	Not Applicable	~2 (1-4 hours), 5 (8 hours)	Not Specified

Note: The available data for rats is primarily from intraperitoneal (IP) administration, which may not be directly comparable to the oral administration data in humans. However, oral administration in rats has been shown to be dose-proportional.^[1] The plasma concentrations at the maximally effective dose in rats were reported to be 1-2 nM, which is similar to the optimal plasma concentrations observed in non-human primates (1.6 nM).

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used to generate the data presented above.

Human Pharmacokinetic Studies

The human pharmacokinetic data for Encenicline was primarily derived from single ascending-dose studies in healthy volunteers.[2]

- Study Design: A single-dose, randomized, placebo-controlled, ascending-dose study.
- Subjects: Healthy adult volunteers.
- Administration: Encenicline was administered as an oral solution or in capsules in a fasted state.[2] Doses ranged from 1 mg to 180 mg.[2]
- Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of Encenicline.
- Analytical Method: Plasma concentrations of Encenicline were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided search results.

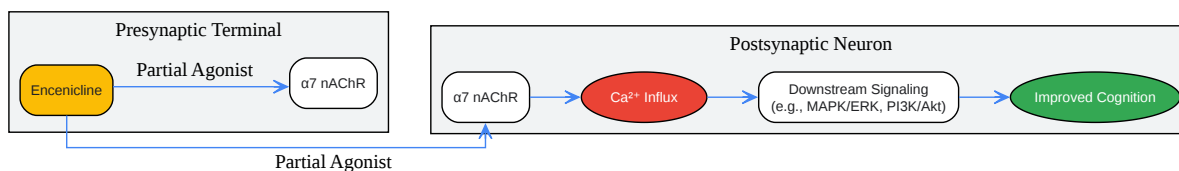
Animal Pharmacokinetic Studies

Detailed protocols for the animal pharmacokinetic studies are not fully available in the public domain. However, key aspects of the studies in rats can be summarized.

- Species: Rat.
- Administration: Encenicline was administered both orally (p.o.) and intraperitoneally (i.p.). Oral doses ranged from 0.1 to 30 mg/kg.[1]
- Sample Collection: Blood and brain tissue were collected at various time points post-administration to determine plasma and brain concentrations of the drug.
- Analytical Method: Specific analytical methods used for quantification in rat plasma and brain are not detailed in the available search results but would typically involve LC-MS/MS.

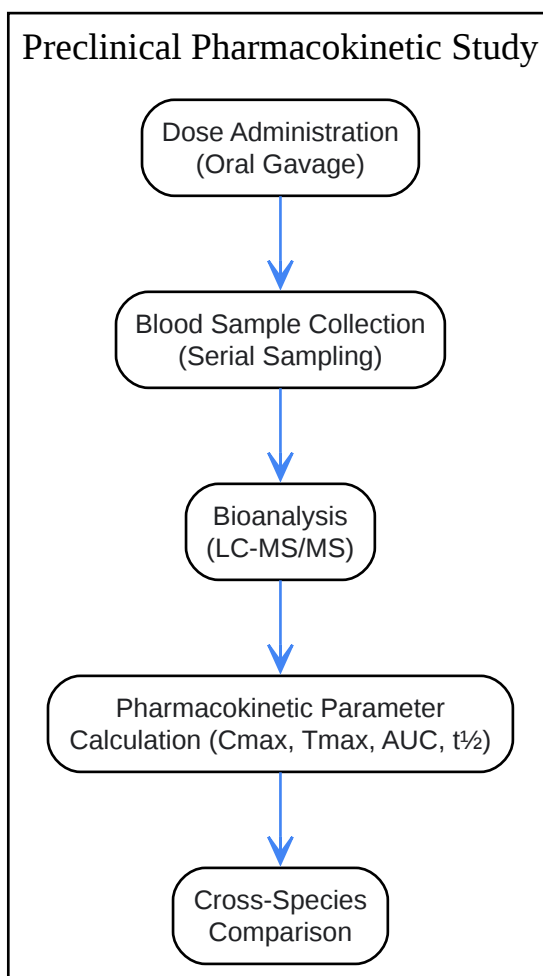
Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the proposed signaling pathway of Encenicline and a general workflow for a preclinical pharmacokinetic study.



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Caption: Proposed signaling pathway of Encenicline as an $\alpha 7$ nAChR partial agonist.



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Caption: General experimental workflow for a preclinical oral pharmacokinetic study.

Discussion of Species Differences

The stark contrast in the plasma half-life of Encenicline between humans (50-65 hours) and the faster clearance suggested in rats highlights significant inter-species differences in the metabolism and/or excretion of the compound.[2] While the exact metabolic pathways have not been detailed in the provided information, these differences are critical for extrapolating preclinical efficacy and safety data to humans.

The good brain penetration observed in rats, with brain-to-plasma ratios increasing over time, is a positive characteristic for a centrally acting drug.[2] However, potential species differences in blood-brain barrier transport mechanisms could influence the extent of brain exposure in other species, including humans.

In conclusion, the available data indicates that Encenicline exhibits markedly different pharmacokinetic profiles in humans compared to rodents. The significantly longer half-life in humans suggests that less frequent dosing would be required to maintain therapeutic concentrations. Further studies, particularly in non-rodent species like dogs and monkeys, would be beneficial to create a more complete picture of the cross-species pharmacokinetics and to better inform human dose predictions for future drug development endeavors. The provided information underscores the importance of conducting thorough pharmacokinetic evaluations in multiple species to understand the disposition of a new chemical entity and to guide its clinical development.

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